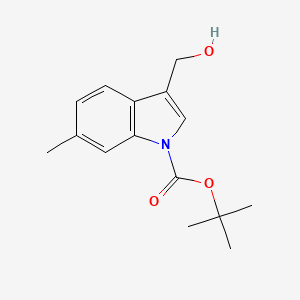

tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-6-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSDACNYFYHMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654317 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-04-5 | |

| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate (CAS No. 914349-04-5) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- Structure : The compound features an indole ring structure with a tert-butyl group and a hydroxymethyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, antioxidant properties, and potential therapeutic applications.

Anticancer Activity

Research has indicated that indole derivatives can exhibit significant anticancer properties. In particular, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Induction of apoptosis |

| Compound B | MCF-7 | 8.2 | Cell cycle arrest |

| This compound | A549 (Lung) | TBD | TBD |

The exact IC50 values for this compound are yet to be determined in specific studies; however, its structural analogs have demonstrated promising results.

Antioxidant Properties

The compound's potential antioxidant activity has been examined in the context of oxidative stress-induced cellular damage. Studies suggest that similar indole derivatives can scavenge free radicals and reduce oxidative stress markers in vitro:

| Study | Model System | Findings |

|---|---|---|

| Study on Indoles | HepG2 cells | Reduced ROS levels by 30% |

| Antioxidant Assay | Mouse liver tissue | Decreased lipid peroxidation |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various indole derivatives on human glioblastoma cells. The results indicated that certain modifications at the indole position enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

- Oxidative Stress Protection : Another investigation focused on the protective effects of indole compounds against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells. The study found that these compounds significantly reduced cell death and restored mitochondrial function .

Discussion

The biological activity of this compound appears promising, particularly in terms of anticancer effects and antioxidant properties. Further research is necessary to elucidate its mechanisms of action, optimal dosage, and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry .

Biological Activities

- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activity against various viruses. For example, specific indole derivatives showed significant inhibition of Zika virus protease with IC50 values ranging from 4.5 to 11 μM .

- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, with varying degrees of effectiveness reported against different bacterial strains.

Medicinal Chemistry

- Drug Development : The unique structural features of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate make it a candidate for drug development targeting various diseases, including cancer and infectious diseases .

Case Study 1: Antiviral Activity Assessment

A study focused on the synthesis of indole derivatives from tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate revealed that certain modifications significantly enhanced their inhibitory activity against Zika virus protease. Compounds with a carboxamide group at the 3-position exhibited improved potency compared to others without this modification .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of indole derivatives derived from tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate demonstrated effective inhibition against Gram-positive bacteria. The findings suggest that further structural modifications could enhance efficacy and broaden the spectrum of activity.

Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Key Observations :

- Substituent Position : The location of substituents (e.g., hydroxymethyl at position 3 vs. 6) significantly impacts reactivity and biological activity. For instance, bromo or chloro groups at position 6 (e.g., ) enhance electrophilicity, enabling cross-coupling reactions.

- Molecular Weight : Halogenated derivatives (e.g., ) exhibit higher molecular weights due to bromine or chlorine atoms, which also modulate lipophilicity.

Crystallographic and Computational Studies

- SHELX Software : Programs like SHELXL are critical for refining crystal structures of these compounds, enabling precise determination of puckering coordinates and hydrogen-bonding patterns .

Vorbereitungsmethoden

Indole Core Formation and 6-Methyl Substitution

The 6-methyl substitution on the indole ring can be introduced via various classical indole synthesis methods such as the Fischer indole synthesis, Bischler-Möhlau synthesis, or Larock indole synthesis, using appropriately substituted anilines or phenylhydrazines.

According to Heravi et al. (2021), the Fischer indole synthesis is widely used for preparing substituted indoles, including methyl-substituted derivatives, by reacting phenylhydrazines with ketones under acidic conditions. For 6-methyl substitution, 4-methylphenylhydrazine or 3-methyl-substituted precursors are employed.

Introduction of the tert-Butyl Carbamate Protecting Group (Boc Protection)

The nitrogen atom of the indole is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is crucial to prevent unwanted side reactions during subsequent functionalization.

Installation of the 3-(Hydroxymethyl) Group

The hydroxymethyl group at the 3-position is typically introduced by reduction of the corresponding 3-carboxaldehyde or 3-carboxylate derivative.

One common approach is:

Starting from tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate, reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) yields the 3-(hydroxymethyl) derivative.

Alternatively, reduction of tert-butyl 3-carboxylate derivatives can be performed with hydride reagents such as Red-Al or diisobutylaluminum hydride (DIBAL).

In patent WO2018108954A1, hydride reducing agents including sodium borohydride, Red-Al, LAH, and DIBAL are cited as effective for similar transformations involving tert-butyl protected azetidine derivatives, indicating their applicability to indole systems as well.

Alternative Routes via Halomethyl Intermediates

An alternative synthetic route involves:

Conversion of the 3-(hydroxymethyl) group to a 3-(halomethyl) derivative (e.g., chloromethyl) using reagents such as thionyl chloride (SOCl2).

Subsequent reaction of the 3-(halomethyl) intermediate with nucleophiles or reduction to the hydroxymethyl compound.

However, the use of thionyl chloride is noted to pose safety concerns due to its toxicity and handling difficulties.

Summary of Key Reagents and Conditions

Representative Reaction Scheme

- Fischer Indole Synthesis : 4-methylphenylhydrazine + appropriate ketone → 6-methylindole derivative

- Boc Protection : Indole + Boc2O + base → tert-butyl 6-methyl-1H-indole-1-carboxylate

- Formylation : Directed lithiation or Vilsmeier-Haack reaction → tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate

- Reduction : NaBH4 or LAH reduction → this compound

Purification and Characterization

Purification is typically achieved by column chromatography using silica gel with solvents such as ethyl acetate/hexanes.

The final compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and melting point analysis.

Purity is generally above 95%, suitable for further synthetic applications.

Data Table: Typical Reaction Conditions and Yields

Research Findings and Notes

The use of mild hydride reducing agents such as sodium borohydride is preferred for selective reduction of the aldehyde to the hydroxymethyl group without affecting other sensitive functionalities.

Boc protection is stable under these reduction conditions, allowing one-pot or sequential synthesis.

Alternative halomethyl intermediates can be used for further functionalization but require careful handling of reagents like thionyl chloride due to toxicity and safety issues.

The methyl group at the 6-position is introduced early in the synthesis to avoid complications in regioselective functionalization.

The overall synthetic route is amenable to scale-up for industrial or research purposes, with yields typically ranging from moderate to high depending on purification efficiency.

Q & A

Q. What synthetic methodologies are reported for preparing tert-butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate?

A Grignard-mediated coupling is a common approach. For example, 5-bromo-1-pentene reacts with magnesium to form a Grignard reagent, which is then coupled with an aldehyde derivative under anhydrous THF conditions. The reaction is quenched with saturated NHCl, and the product is purified via flash chromatography (70:30 hexanes:EtOAc gradient), yielding the compound as a yellow oil .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Q. Which crystallographic software is suitable for refining its crystal structure?

SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinning corrections. SHELXPRO interfaces with macromolecular applications, while ORTEP-3 visualizes thermal ellipsoids .

Advanced Questions

Q. How can competing side reactions during Grignard coupling be mitigated?

- Controlled Addition : Slow addition of alkyl halides to activated Mg (with catalytic I) minimizes undesired pathways.

- Temperature : Maintain 0°C during reagent mixing to suppress thermal decomposition.

- Moisture Exclusion : Use anhydrous solvents and inert atmosphere to prevent hydrolysis .

Q. What analytical approaches resolve discrepancies between crystallographic and solution-phase conformational data?

Q. How are hydrogen bonding patterns analyzed in its crystal lattice?

Apply graph set analysis (Bernstein et al.) to categorize motifs:

| Motif Type | Example Pattern | Role in Assembly |

|---|---|---|

| Chain (C) | O–H···O bonds along a-axis | Stabilizes 1D columns |

| Ring (R) | N–H···O hexagons | Forms 2D sheets |

| Complex | Combined C/R networks | 3D framework stabilization |

Q. How can Cremer-Pople parameters quantify ring puckering in the indole system?

For the five-membered indole ring:

Where and are puckering amplitudes. For example, Å and indicate moderate puckering .

Q. What strategies improve refinement of disordered tert-butyl groups in X-ray structures?

- SHELXL Constraints : Use ISOR and DELU commands to restrict thermal motion.

- Twinned Data : Apply BASF parameter for twin-scale refinement.

- High-Resolution Data : Collect at synchrotron sources (≤ 0.8 Å resolution) .

Data Contradictions and Methodological Solutions

Q. When crystallographic bond lengths conflict with computational predictions, how should researchers proceed?

Q. How to address missing toxicity data for safety assessments?

- Analog Studies : Reference structurally similar indoles (e.g., tert-butyl 6-chloroindole carboxylates) with known LD values.

- In Vitro Screening : Perform Ames tests for mutagenicity and cell viability assays .

Tables of Key Structural Data

Table 1 : Selected bond lengths and angles from X-ray refinement

| Bond/Angle | Value (Å/°) |

|---|---|

| C10–O1 | 1.365(2) |

| C11–O1 | 1.438(2) |

| C2–N1–C10 | 122.65(12) |

| O2–C10–N1 | 124.65(14) |

Table 2 : Cremer-Pople puckering parameters for indole ring

| Parameter | Value |

|---|---|

| 0.45 Å | |

| 25° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.